molecular formula C7H11ClN2O B581071 3-(Isoxazol-5-yl)pyrrolidine CAS No. 1225218-93-8

3-(Isoxazol-5-yl)pyrrolidine

Cat. No.: B581071
CAS No.: 1225218-93-8
M. Wt: 174.63 g/mol
InChI Key: RIFWPPJJHJYLTL-UHFFFAOYSA-N
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Description

3-(Isoxazol-5-yl)pyrrolidine is a heterocyclic compound that features both an isoxazole and a pyrrolidine ring Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions, while pyrrolidines are five-membered rings containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide to form the isoxazole ring . The pyrrolidine ring can then be introduced through various methods, including nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of 3-(Isoxazol-5-yl)pyrrolidine may involve large-scale cycloaddition reactions using metal catalysts such as copper (I) or ruthenium (II). due to the high costs and environmental concerns associated with metal-catalyzed reactions, alternative metal-free synthetic routes are being explored .

Chemical Reactions Analysis

Types of Reactions: 3-(Isoxazol-5-yl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The isoxazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the isoxazole or pyrrolidine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoxazole ring may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Isoxazol-5-yl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, including enzymes, receptors, and ion channels. For example, isoxazole derivatives have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is important in the treatment of Alzheimer’s disease . The pyrrolidine ring may also contribute to the compound’s binding affinity and selectivity for specific targets.

Comparison with Similar Compounds

Uniqueness: 3-(Isoxazol-5-yl)pyrrolidine is unique due to the combination of the isoxazole and pyrrolidine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

1225218-93-8

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

5-pyrrolidin-3-yl-1,2-oxazole;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c1-3-8-5-6(1)7-2-4-9-10-7;/h2,4,6,8H,1,3,5H2;1H

InChI Key

RIFWPPJJHJYLTL-UHFFFAOYSA-N

SMILES

C1CNCC1C2=CC=NO2

Canonical SMILES

C1CNCC1C2=CC=NO2.Cl

Origin of Product

United States

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